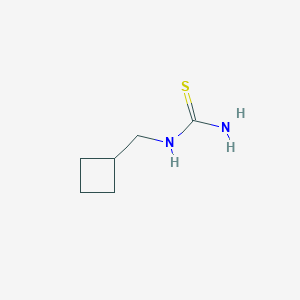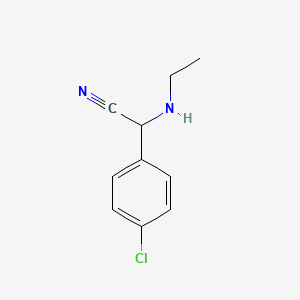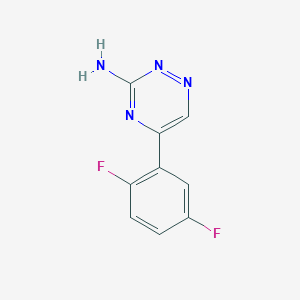
(Cyclobutylmethyl)thiourea
Übersicht
Beschreibung
“(Cyclobutylmethyl)thiourea” is an organosulfur compound with the CAS Number: 1095505-12-6 . It has a molecular weight of 144.24 . The IUPAC name for this compound is N-(cyclobutylmethyl)thiourea .
Molecular Structure Analysis
The InChI code for “(Cyclobutylmethyl)thiourea” is 1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) . This indicates that the compound has a cyclobutyl group attached to a methyl group, which is further attached to a thiourea group .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of (Cyclobutylmethyl)thiourea Applications
(Cyclobutylmethyl)thiourea: is a derivative of thiourea, which is an organosulfur compound with the chemical formula of
SC(NH2)2 SC(NH_2)_2 SC(NH2)2
. Thiourea derivatives have garnered significant attention for their diverse biological applications. Below is a detailed analysis of the unique applications of (Cyclobutylmethyl)thiourea in scientific research:Antibacterial Agent
(Cyclobutylmethyl)thiourea has been studied for its potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. This application is particularly relevant in the development of new antibiotics to combat antibiotic-resistant bacteria.
Antioxidant Properties
Research has indicated that thiourea derivatives can act as antioxidants. They work by neutralizing free radicals, which are unstable molecules that can damage cells. This property is beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer activity of (Cyclobutylmethyl)thiourea is a promising field of study. It has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death, thereby inhibiting tumor growth.
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli. (Cyclobutylmethyl)thiourea has demonstrated anti-inflammatory effects, which could be utilized in treating chronic inflammatory diseases.
Anti-Alzheimer’s Research
Thiourea derivatives have shown potential in anti-Alzheimer’s research. They may inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease, and protect neuronal health.
Antituberculosis Agent
Tuberculosis remains a major global health challenge. (Cyclobutylmethyl)thiourea has been explored as an antituberculosis agent, offering a new avenue for treatment strategies against this disease.
Antimalarial Properties
Malaria is caused by Plasmodium parasites, and (Cyclobutylmethyl)thiourea has been found to have antimalarial properties. It could serve as a basis for developing new antimalarial drugs.
Material Science Applications
Beyond biological applications, (Cyclobutylmethyl)thiourea is also significant in material science. It can be used in the synthesis of polymers and as a catalyst in various chemical reactions.
Each of these applications demonstrates the versatility and potential of (Cyclobutylmethyl)thiourea in scientific research. The compound’s ability to interact with biological systems and materials makes it a valuable subject for further study and development .
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclobutylmethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCXHDOVGOVRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutylmethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)



![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)

![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)
![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)